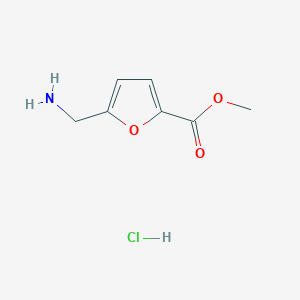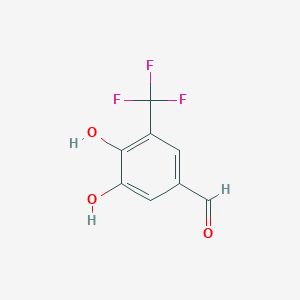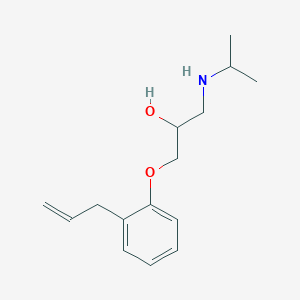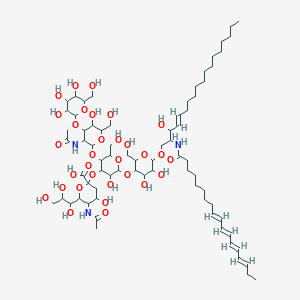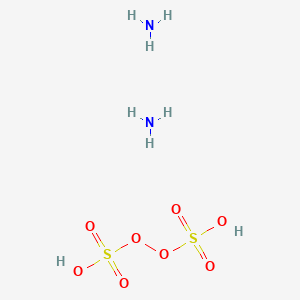
過硫酸アンモニウム
概要
説明
Ammonium persulfate is an inorganic compound with the chemical formula (NH₄)₂S₂O₈. It is a colorless to white crystalline solid that is highly soluble in water. This compound is a strong oxidizing agent and is widely used in various industrial and laboratory applications, including polymer chemistry, etching, and as a cleaning and bleaching agent .
科学的研究の応用
Ammonium persulfate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a radical initiator in the polymerization of acrylamide to form polyacrylamide gels, which are essential for techniques like SDS-PAGE and western blotting.
Environmental Science: It is employed in persulfate-based advanced oxidation processes (PS-AOPs) for the degradation of organic pollutants in water and soil.
Biochemistry: Ammonium persulfate is used in the synthesis of doped polypyrrole and in the determination of urinary iodine.
Oil Exploration: Microencapsulated ammonium persulfate is used as a gel breaker in fracturing fluids to improve the efficiency of oil recovery.
作用機序
Target of Action
Ammonium persulfate (APS) is a strong oxidizing agent that primarily targets certain alkenes in polymer chemistry . It is also used as a catalyst in the polymerization of acrylamide .
Mode of Action
APS acts as a source of radicals, initiating the polymerization of certain alkenes . In solution, the dianion of APS dissociates into radicals . The sulfate radical adds to the alkene to give a sulfate ester radical . This interaction with its targets leads to significant changes in the molecular structure of the target compounds .
Biochemical Pathways
The primary biochemical pathway affected by APS involves the polymerization of certain alkenes . This process is crucial in the production of commercially important polymers such as styrene-butadiene rubber and polytetrafluoroethylene .
Result of Action
The result of APS’s action is the formation of polymers through the initiation of the polymerization of certain alkenes . This process is used in the production of various commercially important polymers .
Action Environment
APS is sensitive to moisture and will eventually decompose in a wet environment, releasing hydrogen peroxide . Therefore, the action, efficacy, and stability of APS can be influenced by environmental factors such as humidity . It is recommended to use APS only in well-ventilated areas and avoid breathing its dust .
生化学分析
Biochemical Properties
Ammonium Persulfate is used with N,N,N′,N′-tetramethylethylenediamine (TEMED) to catalyze the polymerization of acrylamide and bisacrylamide to prepare polyacrylamide gels for electrophoresis . This interaction with acrylamide and bisacrylamide is crucial in the formation of polyacrylamide gels, which are commonly used in laboratories for protein separation .
Molecular Mechanism
The molecular mechanism of Ammonium Persulfate involves the formation of free radicals. These free radicals are formed in an aqueous solution through a base-catalyzed mechanism . The free radicals then interact with acrylamide and bisacrylamide, catalyzing their polymerization to form polyacrylamide gels .
準備方法
Ammonium persulfate is typically prepared by the electrolysis of a cold concentrated solution of either ammonium sulfate or ammonium bisulfate in sulfuric acid at a high current density . The process involves the following steps:
Electrolysis: A cold concentrated solution of ammonium sulfate or ammonium bisulfate is subjected to electrolysis in the presence of sulfuric acid.
Crystallization: The electrolytic solution is then crystallized to obtain ammonium persulfate.
Filtration and Drying: The crystallized product is filtered and dried to yield pure ammonium persulfate.
化学反応の分析
Ammonium persulfate undergoes various types of chemical reactions, primarily due to its strong oxidizing properties:
Oxidation Reactions: It is commonly used as an oxidizing agent in the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds.
Polymerization Initiator: It acts as a radical initiator in the polymerization of alkenes, such as styrene and butadiene, to form polymers like styrene-butadiene rubber.
Decomposition: In aqueous solution, ammonium persulfate decomposes to form sulfate radicals, which can further react with various substrates.
類似化合物との比較
Ammonium persulfate is often compared with other persulfate salts, such as sodium persulfate and potassium persulfate. While all these compounds are strong oxidizing agents, ammonium persulfate is more soluble in water compared to its sodium and potassium counterparts . This higher solubility makes ammonium persulfate more effective in aqueous applications. Additionally, ammonium persulfate is preferred in certain polymerization reactions due to its ability to generate radicals more efficiently .
Similar Compounds
- Sodium persulfate
- Potassium persulfate
- Ammonium thiosulfate
- Ammonium sulfite
- Ammonium sulfate
特性
CAS番号 |
7727-54-0 |
|---|---|
分子式 |
H5NO8S2 |
分子量 |
211.18 g/mol |
IUPAC名 |
azane;sulfooxy hydrogen sulfate |
InChI |
InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6) |
InChIキー |
SBFSEMVZXZCBEC-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
異性体SMILES |
[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-] |
正規SMILES |
N.OS(=O)(=O)OOS(=O)(=O)O |
Color/Form |
Platelike or prismatic (monoclinic) crystals, or white granular powder Colorless, white monoclinic crystals |
密度 |
1.98 at 68 °F (USCG, 1999) 1.982 g/cu cm 1.9 g/cm³ |
melting_point |
Decomposes at 120 °C |
Key on ui other cas no. |
7727-54-0 |
物理的記述 |
Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative. DryPowder; OtherSolid; PelletsLargeCrystals COLOURLESS CRYSTALS OR WHITE POWDER. |
ピクトグラム |
Oxidizer; Irritant; Health Hazard |
溶解性 |
Solubility in water: 83.5 g/100 g water at 25 °C Freely soluble in water Solubility in water, g/100ml at 20 °C: 58.2 |
同義語 |
Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2); Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt; Ad 485; Ammonium Peroxidodisulfate; Ammonium Peroxydisulfate; Ammonium Peroxydisulfate ((NH4)2S2O8); Ammonium Peroxysulfate; Anala R; |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
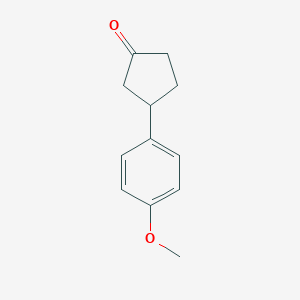
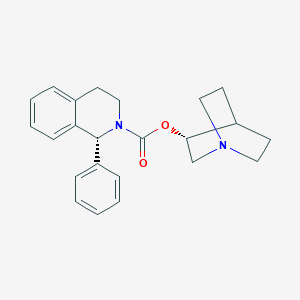
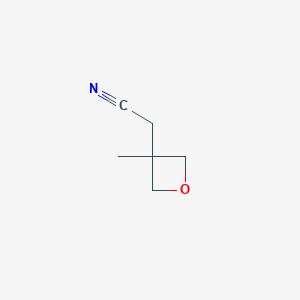
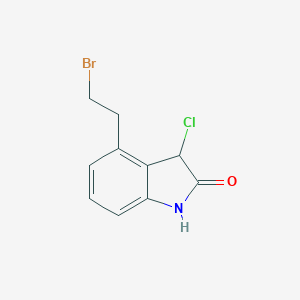
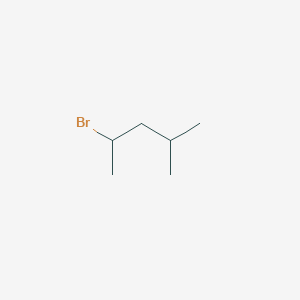
![4-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B50956.png)
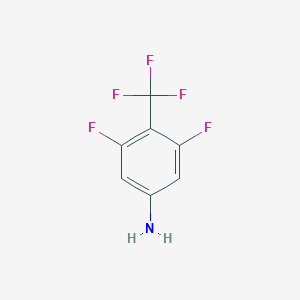
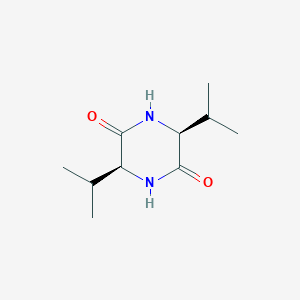
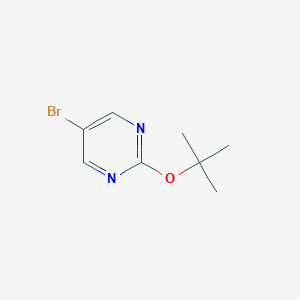
![3-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B50963.png)
